L-Leucine

描述

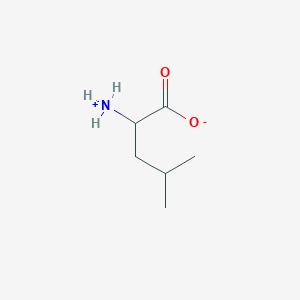

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-98-0 | |

| Record name | L-Leucine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023203 | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.293 g/cu cm at 18 °C | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White glistening hexagonal plates from aqueous alcohol, White crystals | |

CAS No. |

61-90-5, 21675-61-6, 71000-80-1 | |

| Record name | L-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C, 268 - 288 °C | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enantiomeric Considerations and Chiral Chemistry of Dl Leucine

Racemic Nature and Stereoisomeric Composition of DL-Leucine

A racemic mixture, such as Dthis compound, contains equimolar quantities of the levorotatory (L-) and dextrorotatory (D-) enantiomers. While the individual enantiomers rotate plane-polarized light in opposite directions, the racemic mixture is optically inactive because the rotations cancel each other out. Dthis compound has the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . ontosight.aisigmaaldrich.com

Characterization of D-Leucine and this compound Enantiomers within Racemic Mixtures

Characterizing the individual enantiomers within a racemic mixture typically involves techniques that can differentiate based on stereochemistry. While Dthis compound itself is a mixture, its components, this compound and D-leucine, possess distinct spatial arrangements around their chiral center (the alpha-carbon). This compound is the naturally occurring and proteinogenic form of leucine (B10760876). nih.gov D-leucine is the enantiomer of this compound. nih.gov

Techniques such as chiral chromatography, including chiral high-performance liquid chromatography (HPLC), are commonly employed to separate and characterize the enantiomers in a racemic mixture like Dthis compound. sigmaaldrich.comnih.govnih.gov These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and subsequent detection. Differential scanning calorimetry (DSC) can also provide insights into the nature of racemic mixtures, distinguishing between conglomerates (physical mixtures of enantiomer crystals) and true racemates (single crystalline phase containing both enantiomers). researchgate.netresearchgate.net For a racemic conglomerate, DSC analysis of mixtures of the enantiomers typically shows a eutectic melting point, which is lower than the melting point of the pure enantiomers. researchgate.netresearchgate.net

Implications of Enantiomeric Purity in Research Applications

For instance, in peptide synthesis, using enantiomerically pure amino acid building blocks is essential to ensure the correct configuration and desired biological function of the final peptide product. researchgate.netnih.gov Racemization, the process by which an enantiomerically pure compound is converted into a racemic mixture, can occur during synthesis or storage and lead to the formation of unwanted diastereomers with potentially different pharmacological properties. nih.govmdpi.com Therefore, the determination of enantiomeric purity is crucial for evaluating the quality and consistency of synthetic peptides and other chiral compounds used in research. nih.gov

Chiral Resolution Methodologies for Dthis compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For Dthis compound, various methods can be employed, with diastereomeric salt formation being a widely used strategy.

Diastereomeric Salt Formation as a Resolution Strategy

Diastereomeric salt formation is a common technique for resolving racemic mixtures of acids or bases. rsc.orglibretexts.org This method involves reacting the racemic compound (in this case, Dthis compound, which can act as both an acid and a base due to its zwitterionic nature, or be derivatized) with a pure chiral resolving agent (an enantiomerically pure acid or base). rsc.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the pure enantiomers of the original racemic compound can be recovered by breaking the salt linkage, typically through treatment with an acid or base. libretexts.org This regenerates the chiral resolving agent, which can potentially be recovered and reused.

Studies have explored the chiral resolution of Dthis compound using various chiral selectors, including tartaric acid derivatives. researchgate.net For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) has been used as a resolving agent for Dthis compound. rsc.org The formation of diastereomeric salts, D-LEU:D-DTTA and L-LEU:D-DTTA, allows for separation based on their differing properties. rsc.org

Thermodynamic and Mechanistic Investigations of Chiral Recognition

The success of diastereomeric salt formation for chiral resolution relies on the principle of chiral recognition, where the chiral resolving agent interacts differently with each enantiomer of the racemic compound. rsc.orgacs.orgmdpi.com This differential interaction leads to the formation of diastereomeric salts with distinct thermodynamic properties, such as solubility and crystal lattice energy. rsc.org

Thermodynamic investigations, often involving techniques like differential scanning calorimetry and solubility measurements, can provide insights into the stability and formation of the diastereomeric salts. researchgate.netrsc.org For instance, in the resolution of Dthis compound with D-DTTA, the D-LEU:D-DTTA diastereomeric salt was found to be more stable and have lower solubility than the L-LEU:D-DTTA salt, facilitating its preferential crystallization. rsc.org

Mechanistic investigations aim to understand the specific molecular interactions responsible for chiral recognition. These interactions can include hydrogen bonding, pi-pi interactions, van der Waals forces, and electrostatic interactions between the enantiomer and the chiral resolving agent. nih.govacs.orgmdpi.com The arrangement and strength of these interactions differ for the two diastereomeric pairs, leading to variations in their stability and crystallization behavior. rsc.orgacs.orgmdpi.com Studies using techniques like single-crystal X-ray diffraction can reveal the detailed crystal structures of the diastereomeric salts, illustrating how the molecules pack and interact at a molecular level, thereby explaining the basis for chiral recognition and differential solubility. rsc.orgoup.com For example, in the resolution of Dthis compound with (S)-(−)-1-phenylethanesulfonic acid (PES), crystal structure analysis showed that water molecules played a role in cross-linking the PES and leucine ions in the monohydrated D-salt, contributing to selective crystallization. oup.com

Solvent Effects on Diastereomeric Salt Crystallization

The choice of solvent is a critical factor in the success of diastereomeric salt crystallization for chiral resolution. sigmaaldrich.commdpi.comresearchgate.net The solvent system influences the solubility of the diastereomeric salts, the kinetics of crystallization, and the potential formation of solvates or hydrates. oup.commdpi.comresearchgate.net Different solvents or solvent mixtures can alter the relative solubility of the diastereomers, thereby affecting the efficiency of the separation. researchgate.netmdpi.comresearchgate.net

The formation of solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (where water is incorporated) can significantly impact the solubility and crystal form of the diastereomeric salts, further influencing the resolution outcome. oup.comresearchgate.net For example, the resolution of Dthis compound with (S)-(−)-1-phenylethanesulfonic acid showed that crystallization from acetonitrile-methanol preferentially yielded the less-soluble L-Leu·(−)-PES salt, while crystallization from acetonitrile-water afforded the monohydrated D-salt [D-Leu·(−)-PES·H₂O]. researchgate.netoup.com This highlights how the presence or absence of water and the nature of the organic co-solvent can dictate which diastereomer preferentially crystallizes. researchgate.netoup.com

The solvent can also influence whether the crystallization is under kinetic or thermodynamic control, which can impact the enantiomeric purity of the crystallized salt. mdpi.comgavinpublishers.com Careful selection and optimization of the solvent system are therefore essential for achieving high yields and enantiomeric purity of the desired leucine enantiomer through diastereomeric salt formation.

Here is a table summarizing some research findings related to chiral resolution of leucine derivatives:

| Racemic Compound | Chiral Resolving Agent | Solvent System | Preferentially Crystallized Diastereomeric Salt | Key Finding | Source |

| Dthis compound | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Not specified (liquid-assisted grinding) | D-LEU:D-DTTA | D-LEU:D-DTTA salt is more stable and less soluble, enabling chiral resolution. rsc.org | rsc.org |

| Dthis compound | (S)-(−)-1-phenylethanesulfonic acid (PES) | Acetonitrile (B52724)–methanol (B129727) | L-Leu·(−)-PES | Less-soluble L-Leu·(−)-PES salt preferentially crystallized. researchgate.netoup.com | researchgate.netoup.com |

| Dthis compound | (S)-(−)-1-phenylethanesulfonic acid (PES) | Acetonitrile–water | D-Leu·(−)-PES·H₂O | Monohydrated D-salt crystallized, with water playing a role in selective crystallization. researchgate.netoup.com | researchgate.netoup.com |

| N-acetyl-Dthis compound methyl ester | Microbially derived serine proteinases | Aqueous solution | N-acetyl-L-leucine (hydrolyzed product) | Enzymatic hydrolysis selectively acts on the L-isomer ester. google.com | google.com |

| Dthis compound (ionic cocrystals with LiCl) | N/A (crystallization mode depends on solvent) | Methanol or Water | Conglomerate (from MeOH), Racemate (from Water) | Solvent influences whether a metastable conglomerate or stable racemate forms with LiCl. acs.org | acs.org |

This table illustrates how different chiral resolving agents and solvent systems lead to the preferential crystallization of different diastereomeric salts or influence the crystallization behavior of leucine derivatives.

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods are widely employed for the separation and analysis of enantiomers, including those of Dthis compound. These techniques leverage the differential interactions of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase. chromatographyonline.commdpi.com Two primary approaches exist: the direct method, which utilizes a chiral stationary phase (CSP), and the indirect method, which involves derivatization of the enantiomers with a chiral reagent to form diastereomers, followed by separation on an achiral stationary phase. chromatographyonline.comuni-tuebingen.de

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for the direct separation of enantiomers using columns packed with chiral stationary phases. chromatographyonline.com These CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Various types of CSPs are available, and their selection depends on the specific properties of the enantiomers being separated. chromatographyonline.comacs.org For amino acids and their derivatives, including leucine, chiral stationary phases based on macrocyclic antibiotics, proteins, polysaccharides, or ligand exchange mechanisms have been successfully utilized. mdpi.comsigmaaldrich.comscielo.brphenomenex.comhplc.eu

Research has demonstrated the effectiveness of specific chiral columns for leucine enantioseparation. For instance, a study on the separation of Dthis compound-DL-tryptophan dipeptide stereomers utilized an AmyCoat-RP column. nih.govresearchgate.netresearchgate.net Another approach employed a C18 column with a chiral mobile phase containing a copper(II) complex of a chiral selector for the separation of underivatized alpha-amino acids, including leucine. scielo.brscielo.br Chiral stationary phases derived from (S)-tert-leucine have also been used for the separation of amino acid derivatives. phenomenex.comphenomenex.com

Optimizing the mobile phase composition is crucial for achieving effective enantioseparation in chiral HPLC. The mobile phase interacts with both the stationary phase and the enantiomers, influencing retention times and selectivity. chromatographyonline.comsigmaaldrich.com For leucine enantiomers and their derivatives, various mobile phase systems have been investigated.

In ligand exchange chromatography for underivatized alpha-amino acids, including leucine, mobile phases consisting of aqueous solutions containing a copper(II) salt and a chiral selector (such as L-proline, L-hydroxyproline, or N,N-dimethyl-L-phenylalanine) have been employed. scielo.brscielo.br The addition of organic modifiers like methanol to the aqueous mobile phase has been shown to decrease the retention times of more hydrophobic amino acids while preserving enantioseparation. scielo.brscielo.br For Dthis compound and DL-norleucine, a mobile phase containing 20% (v/v) methanol in water was found necessary to reduce retention times in one study. scielo.brscielo.br

For the separation of Dthis compound-DL-tryptophan dipeptide stereomers on an AmyCoat-RP column, a mobile phase composed of ammonium (B1175870) acetate (B1210297) (10 mM), methanol, and acetonitrile in a specific ratio (50:5:45, v/v) was successfully used. nih.govresearchgate.netresearchgate.net The optimization of mobile phase parameters, including the type and content of organic modifier, is a key aspect in developing robust chiral HPLC methods. researchgate.net

Several detection methods can be coupled with chiral chromatography for the analysis of leucine enantiomers. The choice of detector often depends on the nature of the analyte and the sensitivity required.

UV-Vis detection is commonly used, particularly when the analytes possess chromophores that absorb in the UV-Vis range. mun.camdpi.com For example, UV detection at 230 nm was used in the chiral HPLC separation of Dthis compound-DL-tryptophan dipeptide stereomers. nih.govresearchgate.netresearchgate.net In ligand exchange chromatography of underivatized alpha-amino acids, UV detection at 254 nm has been reported. scielo.br UV-Vis absorption chiral anisotropy has also been explored for enantiomeric discrimination of leucine using chiral nanostructured gold particles. sciopen.com

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) offer high sensitivity and specificity for chiral analysis, particularly when dealing with complex matrices or low analyte concentrations. mdpi.comsigmaaldrich.comnih.govresearchgate.net MS can be used in conjunction with chiral chromatography, combining the separation power of chromatography with the detection capabilities of MS. mdpi.comsigmaaldrich.comnih.govresearchgate.netmdpi.com Chiral analysis by MS can also be performed using methods like Cooks' kinetic method, which relates the ratio of competitive dissociation rates of diastereomeric complexes to the enantiomeric composition. nih.govresearchgate.net This approach can be applied in flow systems, such as flow injection analysis (FIA) or coupled with liquid chromatography. nih.govresearchgate.net

Studies have demonstrated the application of GC-MS for the quantitative analysis of leucine enantiomers in biological samples. nih.govnih.gov Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) has also been used to improve the analytical resolution and quantification of amino acid enantiomers, including leucine, in serum and urine. researchgate.net

Gas Chromatography for Quantitative Enantiomeric Analysis

Gas chromatography (GC) is another valuable technique for the quantitative enantiomeric analysis of amino acids, including leucine. uni-tuebingen.denih.govresearchgate.netacs.orgcapes.gov.br Similar to HPLC, chiral separation in GC can be achieved using either chiral stationary phases or by forming diastereomeric derivatives with a chiral reagent and separating them on an achiral column. uni-tuebingen.deresearchgate.net

Direct separation of leucine enantiomers by GC has been reported using capillary columns coated with chiral stationary phases, such as N-lauroyl-L-valine-tert-butylamide. uni-tuebingen.de Derivatization of amino acids with achiral reagents followed by separation on a CSP is a common approach in chiral GC. uni-tuebingen.de Alternatively, derivatization with a chiral auxiliary to form diastereomers that are then separated on an achiral stationary phase can be employed, although this indirect method may have limitations for determining small enantiomeric excesses. uni-tuebingen.de

Quantitative analysis of leucine enantiomers in biological matrices like plasma has been successfully performed using stereoselective GC-MS methods. nih.govnih.gov These methods often involve derivatization steps to enhance the volatility and chromatographic behavior of the amino acids. nih.govnih.gov For instance, methyl esterification followed by chiral derivatization with (+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride has been used to form diastereomeric amides of leucine for GC-MS analysis. nih.govnih.gov

Preferential Crystallization and Asymmetric Transformation of Dthis compound Derivatives

Preferential crystallization is a method used to resolve racemic mixtures that crystallize as conglomerates, meaning the crystal lattice is formed by only one enantiomer. mun.cad-nb.info However, many amino acids, including leucine, crystallize as racemic compounds or solid solutions, where the crystal lattice contains both enantiomers in a defined arrangement. mun.ca For racemic compounds or solid solutions, direct enantioselective crystallization is generally not applicable for obtaining optically pure enantiomers. mun.ca

Resolution via diastereomeric salt formation is an alternative crystallization-based approach for separating enantiomers of compounds that form racemic compounds or solid solutions. mun.carsc.org This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties, including solubility, allowing for their separation by crystallization. mun.carsc.org

Research on the chiral resolution of Dthis compound has explored the use of tartaric acid derivatives as ligands for diastereomeric salt formation. rsc.org By synthesizing diastereomeric salts with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), differences in crystal structures, thermodynamic properties, and intermolecular interactions between the D-leucine:D-DTTA and this compound:D-DTTA salts were observed, enabling chiral resolution through crystallization. rsc.org

Asymmetric transformation refers to processes that can convert a racemic mixture or a mixture of diastereomers into a single enantiomer or diastereomer. This can occur through simultaneous epimerization and crystallization.

Phase Diagram Analysis for Conglomerate Identification

Phase diagrams are essential tools for understanding the solid-liquid equilibria of enantiomeric mixtures and for designing crystallization-based resolution processes. d-nb.infonih.gov Ternary phase diagrams, for instance, can illustrate the solubility relationships of the enantiomers and the racemic mixture in a solvent as a function of temperature and composition. d-nb.infonih.gov

Analysis of phase diagrams helps identify whether a racemic mixture crystallizes as a conglomerate, a racemic compound, or a solid solution. mun.cad-nb.info For a conglomerate, the phase diagram shows a eutectic point between the two pure enantiomers. d-nb.info For a racemic compound, a distinct melting point for the compound appears in the phase diagram. d-nb.info Solid solutions exhibit a continuous range of compositions in the solid phase. mun.cad-nb.info

While some amino acids like arginine and threonine form conglomerates, leucine typically crystallizes as a racemic compound. mun.ca This characteristic, as revealed by phase diagram analysis, indicates that direct preferential crystallization is not a suitable method for resolving Dthis compound. mun.ca However, phase diagrams are still valuable for understanding the behavior of leucine in solution and for designing alternative crystallization-based resolution strategies, such as diastereomeric salt formation. d-nb.inforsc.org Studies involving the dissolution of leucine chloride crystals have also utilized phase diagrams to interpret the spontaneous formation of leucine crystals. ru.nl

Table 1: Chromatographic Separation Parameters for Leucine Enantiomers

| Technique | Stationary Phase / Chiral Selector | Mobile Phase Composition | Detection Method | Analyte / Derivative | Reference |

| HPLC | AmyCoat-RP (Amylose-based CSP) | Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) | UV (230 nm) | Dthis compound-DL-Tryptophan dipeptide | nih.govresearchgate.netresearchgate.net |

| HPLC | C18 with chiral mobile phase (Cu(II) + selector) | Water or water/methanol (e.g., 20% methanol for Leu) | UV (254 nm) | Underivatized Dthis compound | scielo.brscielo.br |

| HPLC | Chiralpak ZWIX(+) | MeOH/MeCN (100/0 or 50/50 v/v) with DEA and FA | Not specified | Leucine | hplc.eu |

| HPLC | Astec Chirobiotic T | Acetonitrile/methanol/acetic acid/triethylamine (90/10/0.25/0.25, v/v) | HPLC-UV | 3,5-dinitrobenzoyl-(R,S)-leucine | utwente.nl |

| GC | N-lauroyl-L-valine-tert-butylamide (CSP) | Not specified | Not specified | N-trifluoroacetyl/2-propylesters of Leucine | uni-tuebingen.de |

| GC-MS | Not specified (after derivatization) | Not specified | MS (Selected-ion monitoring) | Methyl ester, diastereomeric amide of Leucine | nih.govnih.gov |

| GC×GC-TOFMS | Not specified | Not specified | MS (TOFMS) | Leucine enantiomers | researchgate.net |

Table 2: Retention and Separation Factors for Dthis compound-DL-Tryptophan Dipeptide on AmyCoat-RP

| Stereomer | Retention Factor (k) |

| LL | 2.25 |

| DD | 3.60 |

| DL | 5.00 |

| LD | 6.50 |

Source: Adapted from Ref. nih.govresearchgate.net

Table 3: Enantioselectivity (α) and Retention Factors (k) for DL-Amino Acids with L-Proline as Chiral Selector

| Amino Acid | Mobile Phase | k(D) | k(L) | α = k(L)/k(D) |

| Leucine | 20% MeOH/Water | 3.01 | 3.64 | 1.21 |

Source: Adapted from Ref. scielo.br

Table 4: Enantiomeric Excess (ee) Values from Multi-stage Crystallization of Dthis compound Diastereomeric Salts

| Diastereomeric Salt | Enantiomeric Excess (ee) |

| D-LEU:D-DTTA | 91.20% |

| L-LEU:D-DTTA | -73.32% |

Source: Adapted from Ref. rsc.org

Spectroscopic and Diffractional Characterization of Dthis compound and its Enantiomers

Various analytical techniques are employed to characterize the structure, purity, and solid-state properties of Dthis compound and its individual enantiomers. These methods provide crucial information about their molecular arrangement and vibrational and electronic transitions.

X-ray Diffraction Studies of Crystal Structures

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure of solid compounds. The arrangement of molecules in the crystal lattice provides insights into intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state properties of amino acids.

Studies have investigated the crystal structures of this compound and complexes involving leucine enantiomers. This compound can crystallize in an orthorhombic lattice with a specific space group acs.org. The crystal structures of amino acids, including leucine, often feature molecules aggregating into layers stabilized by hydrogen bonds ias.ac.in. In the case of L-amino acids, both layers in a double-layer structure contain the L isomer and are related by screw axes ias.ac.in. For DL amino acids, one layer contains molecules of one chirality, and the other layer contains the enantiomer ias.ac.in.

Research on acetyl-Dthis compound has shown that its X-ray diffractogram is the same as that of the pure enantiomers, indicating that it crystallizes as a conglomerate, which is a physical mixture of crystals of the individual enantiomers, rather than a true racemate with a distinct crystal structure researchgate.net. This can be determined by analyzing the X-ray diffraction pattern of the racemic form and comparing it to the enantiomers researchgate.net.

| Compound | Crystal System | Space Group |

|---|---|---|

| This compound | Orthorhombic | P2₁2₁2₁ |

| Acetyl-Dthis compound | Conglomerate | Same as enantiomers |

| L-Leucinium hydrogensquarate monohydrate | Monoclinic | P2₁ bas.bg |

| DL-Leucinium hydrogensquarate | Monoclinic | P2₁ bas.bg |

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and study their vibrational modes. This technique can confirm the presence of characteristic bonds in leucine, such as the carboxyl (-COOH), amino (-NH₂), and methyl (-CH₃) groups cdc.gov.

FTIR spectra of Dthis compound and its enantiomers show characteristic absorption bands. While the D- and L-enantiomers have identical chemical structures and thus identical FTIR spectra, the spectrum of the racemic mixture (Dthis compound) can exhibit subtle differences compared to the pure enantiomers in certain regions due to differences in crystal packing or intermolecular interactions in the solid state thermofisher.com. For this compound, prominent IR absorption bands associated with OH, C=O, and C-O stretching are typically observed around 3000 cm⁻¹, 1700 cm⁻¹, and 1300 cm⁻¹, respectively, while aliphatic CH₃ bending contributes to bands around 2800-3200 cm⁻¹ cdc.gov. FTIR spectroscopy has been used to confirm the presence of functional groups of this compound in doped crystals troindia.in.

| Functional Group/Vibration | Approximate FTIR Absorption Region (cm⁻¹) |

|---|---|

| O-H stretching | ~3000 cdc.gov |

| C=O stretching | ~1700 cdc.gov |

| C-O stretching | ~1300 cdc.gov |

| Aliphatic CH₃ bending | ~2800-3200 cdc.gov |

| -COO⁻ band | 1630-1648 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule, confirming its structure. ¹H NMR and ¹³C NMR are commonly used for amino acids like leucine. NMR spectra of pure this compound have been studied researchgate.net. While the NMR spectra of enantiomers are identical in achiral solvents, they can differ in the presence of chiral shift reagents or chiral solvating agents, which create diastereomeric interactions.

Circular Dichroism Spectroscopy for Chiral Purity Assessment

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. Enantiomers have CD spectra that are equal in magnitude but opposite in sign. Dthis compound, being a racemic mixture, is optically inactive and does not exhibit a CD signal. However, CD spectroscopy is essential for assessing the enantiomeric purity (enantiomeric excess) of samples containing this compound or D-Leucine. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two forms of CD spectroscopy. ECD spectra of this compound in solution show absorption bands in the ultraviolet region researchgate.net. CD spectroscopy has been used for the quantitative determination of L- and D-amino acids in enantiomeric mixtures researchgate.net.

| Technique | Principle | Application for Leucine Enantiomers |

|---|---|---|

| ECD | Differential absorption of UV-Vis light | Assessing electronic transitions, chiral purity researchgate.net |

| VCD | Differential absorption of infrared light | Studying molecular vibrations, conformation, chiral purity rsc.org |

Advanced Synthetic and Isotopic Labeling Approaches for Dl Leucine

Total Synthesis of DL-Leucine and its Analogues

The total synthesis of Dthis compound and its analogues involves various chemical transformations to construct the amino acid structure. Several methods have been developed, often employing strategies that lead to the formation of the racemic mixture.

Condensation Reactions in Dthis compound Synthesis

Condensation reactions play a significant role in the synthesis of Dthis compound and its derivatives. One approach involves the condensation of isobutyl halides with sodio aminomalonic ester or sodio benzoylaminomalonic ester, followed by hydrolysis to yield Dthis compound. orgsyn.org Another method describes the preparation of new compounds derived from N-phthalyl Dthis compound through condensation reactions with sulfa drugs, utilizing N,N-Dicyclohexylcarbodiimide (DCCI) as a condensing agent to form amide bonds. docsdrive.com The synthesis of N-phthalyl Dthis compound itself can be achieved by heating equimolar amounts of Dthis compound and phthalic anhydride (B1165640). docsdrive.com Furthermore, the Ugi three-component reaction, a multicomponent condensation, has been explored for the synthesis of pseudo-peptides using racemic Dthis compound as an amine source. d-nb.info This process involves the esterification of the amino acid, formylation of the resulting amino acid ester salt, and subsequent transformation of the formamide (B127407) group into an isocyanide, which then participates in the Ugi condensation. d-nb.info

Hydrogenation Methodologies in Dthis compound Synthesis

Hydrogenation is another key step in certain synthetic routes to Dthis compound. One historical method for preparing Dthis compound involves the hydrogenation and subsequent hydrolysis of methallyl acetamidomalonic ester. orgsyn.org Catalytic hydrogenation has also been employed in the synthesis of labeled DL-[3H] Leucine (B10760876), where ethyl 2-acetamido-2-carbetoxy-4-methyl pentanoate was hydrogenated with 3H2 gas over an Adams catalyst. nstri.ir More recent advancements in the synthesis of labeled leucine derivatives for applications like Positron Emission Tomography (PET) have utilized microfluidic hydrogenation in a two-step sequence involving Pd0-mediated 11C-methylation. nih.govresearchgate.net

Synthesis of N-Acetyl-Dthis compound and its Enantiomers

N-Acetyl-Dthis compound is an acetylated derivative of leucine and exists as a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine. biorxiv.org Its synthesis often involves the acylation of leucine.

Acylation Processes of Leucine

Acylation of leucine, particularly this compound, is a common method for preparing N-acetyl-L-leucine, which can then be subjected to racemization to yield N-acetyl-Dthis compound. Acylation of this compound by acetic anhydride (Ac2O) has been investigated, with studies exploring the impact of reaction conditions such as molar ratio, volume, and temperature on the yield. isef.net Oxidative acylation using thioacids has also been proposed as a method for amide bond formation, demonstrating efficient acylation of leucine in aqueous solution with thioacetic acid and an oxidizing agent. nih.gov This method is considered advantageous for its efficiency under mild conditions. nih.gov Direct acylation methods have also been explored for the synthesis of N-chloroacetylated derivatives of amino acids, although their success can vary depending on the specific amino acid. acs.org The acetylation of DL-alpha-aminocarboxylic acids, including Dthis compound, with acetic anhydride in acetic acid is a known process for producing N-acetyl-DL-alpha-aminocarboxylic acids. google.com

Racemization Strategies for N-Acetyl-L-Leucine to N-Acetyl-Dthis compound

Racemization is a crucial step in obtaining N-acetyl-Dthis compound from the more readily available enantiomer, N-acetyl-L-leucine. One method for racemizing N-acetyl-L-leucine involves treatment with acetic anhydride in the presence of NaOH. isef.net This is described as a unique way to racemize amino acids. isef.net Another process for preparing N-acetyl-D,this compound mixture, particularly a racemic mixture, involves the racemization of a base addition salt of N-acetyl-L-leucine or N-acetyl-D-leucine in the presence of acetic anhydride. google.comwipo.int The racemization reaction can be carried out with specific molar equivalents of acetic anhydride relative to the base addition salt. google.com The fact that acetic anhydride can facilitate both the acetylation of this compound and the racemization of the resulting N-acetyl-L-leucine allows for the potential synthesis of N-acetyl-Dthis compound in a single step without isolating the intermediate N-acetyl-L-leucine. google.com Studies on the kinetics of racemization of oxazolones derived from N-acetyl-L-leucine have also provided insights into the factors governing this process, such as the electronic and steric effects of substituents. cdnsciencepub.com

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of leucine and its derivatives is a powerful technique used in various research applications, particularly in biological and chemical studies. Labelled organic compounds, including those with carbon-14 (B1195169) and tritium-3, are extensively used to address research problems in life science and chemistry. nstri.ir

The synthesis of DL-[3H] Leucine has been reported, involving a synthetic pathway that includes condensation and hydrogenation steps. nstri.ir This compound has been used for the diagnosis of thalassemia. nstri.ir

Stable isotope labeling, using isotopes like 13C, 15N, and 2H (deuterium), is widely applied in quantitative mass spectrometry-based proteomics (e.g., SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture), metabolomics, and structural biology studies like NMR spectroscopy. isotope.comisotope.comlongdom.orgnih.gov

For proteomics, stable isotope-labeled amino acids, including leucine, are used in SILAC to compare and quantify protein relative expression in different cell populations. longdom.org One cell population is grown in a medium containing normal amino acids, while another is cultured in a medium with a stable isotope-labeled version of the amino acid, such as deuterated-leucine (Leu-d3). longdom.org The ratio of the isotopic peaks in mass spectrometry analysis reflects the different expression levels of proteins. longdom.org

In metabolomics and metabolism studies, labeled leucine can be used as a labeled standard for quantitation or for isotopic flux analysis to trace metabolic pathways. isotope.comisotope.comnih.gov Studies using stable isotope-labeled leucine, such as [1-13C] leucine, have been employed to study whole-body protein turnover and muscle protein synthesis in humans. nih.govnih.gov

For NMR spectroscopy, specific isotopic labeling patterns can help alleviate issues of signal overlap and low sensitivity, particularly in studies of large proteins. isotope.comportlandpress.com Approaches include uniform enrichment with 13C and/or 15N nuclei. portlandpress.com Specific labeling of leucine can be achieved using metabolic precursors like 2-ketoisocaproate. portlandpress.com Simple and inexpensive synthesis routes for "locally" deuterated and 13C-methyl labeled leucine have been developed to improve spectral resolution and sensitivity in NMR studies. researchgate.net

Radioactive isotopes like 11C are used for synthesizing leucine derivatives for PET imaging. nih.govresearchgate.net Efficient synthesis methods for L-[5-11C]leucine and L-α-[5-11C]methylleucine have been developed using techniques like Pd0-mediated 11C-methylation and microfluidic hydrogenation. nih.govresearchgate.net These labeled compounds serve as potential PET probes for visualizing tumors. nih.govresearchgate.net

Synthesis of Tritium-Labeled Dthis compound ([3H]Leucine) for Tracer Studies

Tritium-labeled Dthis compound ([3H]Leucine) is a widely used radiotracer for studying protein synthesis and metabolism due to tritium's relatively low beta emission energy, which is suitable for detection methods like liquid scintillation counting and autoradiography. The synthesis of [3H]Leucine often involves catalytic hydrogenation or exchange reactions using tritium (B154650) gas ([3H]2) or tritiated water (3H2O).

One described synthetic pathway for DL-[3H]Leucine involves the condensation of methyl allyl chloride with diethyl acetamido malonate in the presence of sodium ethoxide in ethanol. nstri.ir The resulting compound is then hydrogenated with 3H2 gas over an Adams catalyst in chloroform, yielding ethyl 2-acetamido-2-carbetoxy-4-methyl pentanoate. nstri.ir Finally, this product is converted to [4,5-3H]Leucine by refluxing with 48% hydrobromic acid. nstri.ir This method has been reported to yield [4,5-3H]Leucine with a specific activity of 5 Ci/mmol. nstri.ir

Another approach for introducing tritium involves catalytic tritiation of a precursor molecule containing double bonds or halogens at the desired labeling positions. For instance, synthesis of tritiated peptides containing leucine residues has been achieved through catalytic tritiation of didehydro-Dthis compound-containing precursors. psu.edu This can result in high specific activities, as demonstrated by the preparation of [3H]DALE and [3H]DADLE with specific activities exceeding 5 TBq mmol-1. psu.edu The position of the tritium label is typically confirmed through methods like HPLC with radioisotope detection following enzymatic or acidic hydrolysis. psu.edursc.org

[3H]Leucine is commonly used in tracer studies to measure protein synthesis rates in cells and tissues by tracking its incorporation into newly synthesized proteins. asm.orgontosight.ai It can also be employed in cell proliferation assays by measuring its incorporation into DNA or proteins, and in metabolic studies to investigate leucine metabolism, including its role in glucose production and fatty acid synthesis. ontosight.ai While [3H]Leucine is an excellent tracer for initial, rapid protein synthesis measurements, reincorporation of recycled tracer can complicate data from proteins with slower turnover rates. nih.gov

Molecular and Cellular Mechanisms of Leucine Action Focusing on Dl Leucine Context

Leucine-Sensing Systems and Signal Transduction Pathways

Leucine (B10760876), particularly the L-isomer, acts as a crucial signaling molecule within cells, regulating various metabolic processes. Its effects are primarily mediated through specific sensing systems that trigger downstream signal transduction pathways. These pathways integrate information about leucine availability with other cellular signals, such as energy status and growth factors, to control cellular growth, metabolism, and protein synthesis.

Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Activation by Leucine

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, highly responsive to nutrient availability, especially amino acids like leucine. frontiersin.orgwjgnet.comportlandpress.commdpi.com Leucine is considered a primary and independent stimulator for mTORC1 activation. wjgnet.com Upon sensing sufficient leucine, mTORC1 is activated, leading to the phosphorylation of its downstream targets, which are key players in initiating protein synthesis. frontiersin.orgresearchgate.netnih.gov Amino acids, particularly leucine, activate mTORC1 by promoting its translocation to the lysosomal surface, where it interacts with the small GTPase Rheb, a potent mTORC1 activator. frontiersin.orgnih.gov This lysosomal localization is crucial for amino acid-dependent mTORC1 activation. frontiersin.orgportlandpress.com

Role of Sestrin2, CASTOR1, and Leucyl-tRNA Synthetase (LRS) in Leucine Sensing

Several proteins act as intracellular leucine sensors that relay the signal to mTORC1. Sestrin2 has been identified as a cytoplasmic leucine sensor. animbiosci.orgportlandpress.comsemanticscholar.orgmdpi.com In the absence of leucine, Sestrin2 binds to GATOR2, which results in the inhibition of mTORC1. portlandpress.com Leucine directly binds to Sestrin2, promoting the dissociation of the Sestrin2-GATOR2 complex and thereby increasing mTORC1 activity. portlandpress.comanimbiosci.org The binding of leucine to Sestrin2 induces conformational changes that disrupt its interaction with GATOR2. mdpi.comanimbiosci.org Sestrin2 contains a specific leucine-binding pocket crucial for this interaction. semanticscholar.orgmdpi.comnih.gov

Leucyl-tRNA synthetase (LRS), an enzyme involved in attaching leucine to its cognate tRNA, also functions as an intracellular leucine sensor for mTORC1 activation. mdpi.comanimbiosci.orgd-nb.infomdpi.com LRS can interact with the Rag GTPases, specifically acting as a GAP (GTPase-Activating Protein) for RagD, which is involved in the activation of mTORC1. mdpi.comd-nb.infomdpi.com Leucine promotes the lysosomal translocation of LRS via its interaction with RagD to activate mTORC1. d-nb.info Mutation of LRS can desensitize the mTORC1 pathway to amino acids. mdpi.com

While CASTOR1 is an arginine sensor that regulates mTORC1 through interaction with GATOR2, it is primarily involved in arginine sensing rather than direct leucine sensing. animbiosci.orgportlandpress.comsemanticscholar.orgmdpi.com

Regulation of Downstream Effectors: S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-binding Protein 1 (4E-BP1)

Activated mTORC1 phosphorylates key downstream effectors that are critical for initiating protein synthesis. The two major downstream targets of mTORC1 are S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgwjgnet.com Phosphorylation of S6K1 and 4E-BP1 by mTORC1 stimulates translation initiation and ribosome biogenesis. frontiersin.org

Phosphorylation of 4E-BP1 by mTORC1 causes it to release eIF4E, a crucial initiation factor. consensus.app This release allows eIF4E to bind to eIF4G, forming the active eIF4F complex necessary for mRNA cap recognition and the initiation of protein translation. consensus.app Leucine has been shown to increase the phosphorylation of 4E-BP1 and S6K1. nih.govphysiology.orgphysiology.orgnih.gov

Interplay with Insulin (B600854) Signaling Pathways

The mTORC1 pathway and insulin signaling pathways are interconnected and exhibit interplay in regulating cellular growth and metabolism. Leucine's effects on insulin signaling are believed to be mediated, at least in part, by activating the mTOR signaling pathway. frontiersin.org Activated mTORC1 can enhance insulin signaling by promoting the synthesis of insulin receptor substrate 1 (IRS-1) and Akt (protein kinase B), vital components of the insulin signaling pathway. frontiersin.org mTORC1 promotes the translation of IRS-1, which is required for activating insulin receptors and downstream signaling upon insulin binding. frontiersin.org

However, chronic or excessive activation of the mTORC1-S6K1 pathway, often stimulated by high levels of branched-chain amino acids like leucine, can lead to negative feedback on insulin signaling, contributing to insulin resistance. wjgnet.comresearchgate.net S6K1 can induce insulin resistance by phosphorylating IRS-1, impairing its function. wjgnet.comresearchgate.net Despite this, leucine can also facilitate insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells, potentially involving both mTORC1 and mTORC2. researchgate.net The interplay between leucine, mTORC1, and insulin signaling is complex and context-dependent.

AMP-Activated Protein Kinase (AMPK) Modulation by Leucine

AMP-Activated Protein Kinase (AMPK) is a cellular energy sensor that plays a key role in maintaining energy homeostasis. AMPK generally inhibits anabolic processes, including protein synthesis, and activates catabolic pathways. There is a complex relationship between leucine and AMPK signaling. While mTORC1 is activated under nutrient-rich conditions and promotes anabolism, AMPK is typically activated under low-energy conditions and promotes catabolism.

Some studies suggest that leucine can stimulate fatty acid oxidation by activating the AMPK pathway. frontiersin.org Leucine may prevent lipid buildup and increase fatty acid oxidation by activating AMPK. frontiersin.org This activation might occur through pathways involving SIRT1 and PGC-1 alpha. frontiersin.orgmdpi.com

Conversely, other research indicates that AMPK activation can inhibit mTORC1 signaling by phosphorylating components like TSC2 and Raptor. portlandpress.com The interaction between leucine and AMPK appears to be a synergistic mechanism in regulating processes like muscle protein synthesis, where leucine supplementation might down-regulate AMPK phosphorylation under certain conditions. portlandpress.com Under normal culture conditions with adequate leucine, Sestrin2 has been shown to activate AMPK and inhibit mTORC1, suggesting a potential link between leucine sensing by Sestrin2 and AMPK activity. animbiosci.organimbiosci.org

General Control Non-depressible Kinase 2 (GCN2) Pathway and Leucine Deprivation

General Control Non-depressible Kinase 2 (GCN2) is a kinase that is activated in response to the deprivation of essential amino acids, including leucine. nih.govresearchgate.netmdpi.comdiabetesjournals.org GCN2 senses amino acid scarcity by binding to uncharged tRNAs. nih.govmdpi.com

Upon activation by leucine deprivation, GCN2 phosphorylates eukaryotic initiation factor 2-alpha (eIF2α). nih.govmdpi.com Phosphorylation of eIF2α leads to a general repression of protein synthesis, which is an adaptive response to conserve energy and resources during amino acid scarcity. nih.govmdpi.com However, it can also lead to the increased translation of specific proteins involved in the adaptive response, such as ATF4. nih.gov

GCN2 functions as an upstream inhibitor of mTOR under leucine deprivation. nih.govresearchgate.net Leucine deprivation leads to decreased phosphorylation of mTOR and S6K1, and this effect is dependent on GCN2. nih.gov While GCN2 is involved in the inhibition of mTORC1 upon leucine deprivation, its activation alone may not be sufficient to completely inhibit mTORC1, suggesting the involvement of additional mechanisms. researchgate.netmdpi.com GCN2 contributes to mTORC1 inhibition through the phosphorylation of eIF2α, independent of ATF4 in some contexts. researchgate.netmdpi.com Leucine deprivation-induced autophagy also requires GCN2 activation and is associated with mTORC1 inhibition. tandfonline.com

Role of Rag GTPases in mTORC1 Activation

Amino acids, particularly leucine, are key signals that converge on Rag GTPases to regulate mTORC1 activity. portlandpress.comd-nb.info Rag GTPases function as a molecular switch that activates mTORC1 when amino acid levels are high and deactivates it when they are low. frontiersin.org Upon sufficient amino acid availability, Rag GTPases facilitate the translocation of mTORC1 to the lysosomal surface. frontiersin.orgportlandpress.com This translocation is crucial because it brings mTORC1 into proximity with the small GTPase Rheb, which is also localized on the lysosomal membrane and is essential for mTORC1 activation. frontiersin.orgmdpi.com The interaction between mTORC1, Rag GTPases, and Rheb on the lysosomal surface is dependent on the presence of amino acids like leucine. frontiersin.org

Specific mechanisms involving Rag GTPases include the leucylation of RagA or RagB by leucyl-tRNA synthetase (LRS) in response to leucine availability, leading to increased GTP loading of RagA/B and subsequent mTORC1 activation. d-nb.info LRS has also been suggested to act as a GAP (GTPase-activating protein) for RagD, promoting its GDP-bound active form and thus acting as an intracellular leucine sensor for mTORC1 activation, although this specific GAP activity has been debated. d-nb.infonih.gov

Regulation of Gene Expression by Leucine

Leucine influences gene expression through multiple mechanisms, including the modulation of mRNA translation initiation and effects on transcription factors. scielo.brnih.gov

Modulation of mRNA Translation Initiation

Leucine significantly impacts protein synthesis by stimulating the activity of proteins involved in the translation process. scielo.br This modulation primarily occurs at the initiation phase of protein synthesis. scielo.br Leucine's effect on translation initiation is closely linked to the mTOR signaling pathway. scielo.brnih.gov Leucine stimulates mTOR activity, leading to the phosphorylation and inhibition of the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). scielo.br The dissociation of 4E-BP1 from the eukaryotic initiation factor 4E (eIF4E) allows eIF4E to bind to the mRNA cap structure, which is crucial for initiating translation. scielo.br

Furthermore, leucine can also stimulate eukaryotic initiation factor 4G (eIF4G) through an mTOR-independent pathway. scielo.br Amino acids, including leucine, regulate the function of proteins that mediate mRNA translation by modulating translation initiation and elongation factors, affecting both global mRNA translation and the preferential translation of specific mRNAs. nih.gov While mTORC1-dependent pathways are well-documented for leucine's effect on translation initiation, evidence also suggests mTOR-independent mechanisms are involved. nih.govnih.gov Leucine appears to influence at least two major regulatory steps controlling translation initiation: EIF2-mediated assembly of the 43S ribosome subunit and EIF4E-mediated association with mRNAs. nih.gov

Studies using ribosome profiling and RNA sequencing have shown that an acute dose of leucine can increase the translation of mRNAs encoding components of the translational machinery, including ribosomal proteins. nih.gov Many of the mRNAs with significantly altered translation in response to leucine are those with terminal oligopyrimidine sequences (TOP mRNAs), which are known to be regulated at the translational level. nih.gov

Effects on Transcription Factors and Gene Expression Profiles

Beyond translational control, leucine can also affect gene expression at the transcriptional level. Leucine-responsive regulatory protein (Lrp) is a global transcription regulator in bacteria that is modulated by leucine binding, influencing the expression of genes involved in amino acid metabolism, transport, and other cellular functions. nih.govpnas.org The interaction of leucine with Lrp can lead to variable responses in the regulation of target genes, including increasing, decreasing, or having no effect on Lrp's action. pnas.org

While much of the research on leucine's direct effects on transcription factors has been conducted in bacterial systems involving Lrp, in mammalian cells, the mTORC1 pathway, activated by leucine, can indirectly influence the expression of transcription factors. For instance, mTORC1 regulates the translation and stability of the mRNA encoding the transcription factor ATF4, which in turn controls the transcription of amino acid transporters like SLC1A5, SLC3A2, and SLC7A5. frontiersin.org mTORC1 and the influx of essential amino acids, including leucine, also regulate the expression of the transcription factor c-Myc, which binds to the promoters of SLC1A5 and other genes. frontiersin.org

Studies have also investigated the role of leucine in the context of basic leucine zipper (bZIP) transcription factors, a large family of transcription factors in eukaryotes characterized by a leucine zipper region involved in dimerization and DNA binding. mdpi.com While the leucine zipper is a structural motif, leucine availability and signaling pathways influenced by leucine can impact the activity and expression of bZIP transcription factors, thereby affecting downstream gene expression profiles. biorxiv.org

Cellular Transport Mechanisms of Leucine and its Acetylated Derivatives

The cellular uptake and efflux of leucine and its derivatives are mediated by specific membrane transport proteins.

Solute Carrier Family (SLC) Transporters (e.g., SLC7A5/SLC3A2)

Leucine is primarily transported across cell membranes by amino acid transporters belonging to the Solute Carrier (SLC) family. uttyler.edu The L-type amino acid transporter 1 (LAT1), encoded by SLC7A5, is a major transporter for large neutral amino acids, including leucine. uttyler.eduembopress.orgmdpi.com SLC7A5 functions as a heterodimer with SLC3A2 (also known as CD98 or 4F2hc). uttyler.eduembopress.orgmdpi.com The interaction with SLC3A2 is essential for the proper localization and stability of SLC7A5 at the plasma membrane. frontiersin.orguttyler.eduembopress.orgmdpi.com

The SLC7A5/SLC3A2 transporter facilitates the transport of essential amino acids like leucine across cellular membranes. uttyler.edu This transport is often a sodium-independent, high-affinity process. uttyler.edu SLC7A5/SLC3A2 can function as an amino acid exchanger, coupling the uptake of essential amino acids like leucine with the efflux of other amino acids, such as glutamine. mdpi.comfrontiersin.orguttyler.eduresearchgate.net This exchange mechanism is important for maintaining intracellular amino acid balance and can influence downstream signaling pathways like mTORC1. frontiersin.orguttyler.edu

SLC7A5 is highly expressed in various tissues and is often upregulated in highly proliferative cells, including activated T cells and cancer cells, where it plays a role in mediating leucine uptake to support growth and proliferation, partly by controlling mTOR activation. embopress.org

Differential Transport of N-Acetyl-L-Leucine by Organic Anion Transporters (OATs)

Acetylation of leucine significantly alters its transport mechanism. While L-leucine is primarily transported by LAT1 (SLC7A5), N-acetyl-L-leucine is transported by different carrier systems, notably organic anion transporters (OATs) and the monocarboxylate transporter 1 (MCT1; SLC16A1). biorxiv.orgintrabio.comnih.govresearchgate.netresearchgate.net

At physiological pH, N-acetyl-L-leucine exists mainly as an anion, in contrast to this compound which is a zwitterion. biorxiv.orgnih.govresearchgate.net This change in charge distribution allows N-acetyl-L-leucine to be recognized and transported by organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8). biorxiv.orgintrabio.comnih.govresearchgate.netresearchgate.net Studies have shown that N-acetyl-L-leucine is a translocated substrate for OAT1 and OAT3, albeit with lower affinity compared to the high affinity of this compound for LAT1. biorxiv.orgintrabio.comnih.gov N-acetylation effectively switches the carrier system for leucine uptake from LAT1 to OATs and MCT1. nih.govresearchgate.net

This differential transport mechanism explains, in part, why N-acetyl-Dthis compound (which contains N-acetyl-L-leucine) can be effective in certain contexts where this compound is not, as it allows for uptake via ubiquitously expressed transporters like MCT1, potentially bypassing the saturation limitations of LAT1 for this compound at lower concentrations. intrabio.comresearchgate.netresearchgate.net

Metabolic Interplay and Biochemical Pathways Involving Dl Leucine

Leucine (B10760876) Catabolism and Anabolism

Leucine metabolism is a dynamic process involving both the breakdown (catabolism) and synthesis (anabolism) of molecules. This dual functionality highlights leucine's unique ability to influence both energy production and tissue building. nih.gov The initial steps of leucine catabolism are shared with the other branched-chain amino acids, valine and isoleucine, and primarily occur in tissues such as skeletal muscle, adipose tissue, and the liver. wikipedia.org

The catabolism of DL-leucine begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov This initial step occurs predominantly in extra-hepatic tissues, particularly skeletal muscle, due to lower hepatic BCAT activity. nih.gov The BCAT enzyme facilitates the transfer of the amino group from leucine to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and α-ketoisocaproate (α-KIC). researchgate.netyoutube.com

There are two isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). nih.gov The mitochondrial isoform is widely distributed in various tissues, while the cytosolic form is more prevalent in the brain. nih.gov This transamination is a critical and rapid bidirectional process, with approximately 20% of leucine being converted to KIC in skeletal muscle, while the remainder is utilized for protein synthesis. researchgate.net

Following its formation, α-KIC is transported to the mitochondria for the next step in leucine catabolism. The majority of α-KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. wikipedia.orgnih.gov This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multienzyme complex located on the inner mitochondrial membrane. nih.govnih.gov The BCKDH complex is a rate-limiting step in BCAA oxidation.

The BCKDH complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3). nih.govnih.gov This complex converts the carbon skeleton of α-KIC into isovaleryl-CoA, releasing carbon dioxide and producing NADH. nih.gov Isovaleryl-CoA then enters further metabolic pathways, ultimately yielding acetyl-CoA and acetoacetate (B1235776), classifying leucine as an exclusively ketogenic amino acid. wikipedia.orgyoutube.com